![molecular formula C22H39NSi B12559558 1-{5-[(4-Butylphenyl)(dimethyl)silyl]pentyl}piperidine CAS No. 143522-07-0](/img/structure/B12559558.png)
1-{5-[(4-Butylphenyl)(dimethyl)silyl]pentyl}piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{5-[(4-Butylphenyl)(dimethyl)silyl]pentyl}piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various drug classes and their role in drug design .
Méthodes De Préparation
Analyse Des Réactions Chimiques
1-{5-[(4-Butylphenyl)(dimethyl)silyl]pentyl}piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the silyl or butylphenyl groups can be replaced by other functional groups.
Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond across a carbon-carbon multiple bond, often catalyzed by transition metals.
Applications De Recherche Scientifique
1-{5-[(4-Butylphenyl)(dimethyl)silyl]pentyl}piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of piperidine derivatives with biological targets.
Mécanisme D'action
The mechanism of action of 1-{5-[(4-Butylphenyl)(dimethyl)silyl]pentyl}piperidine involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, potentially modulating their activity. The silyl and butylphenyl groups may influence the compound’s lipophilicity and ability to cross biological membranes, affecting its overall bioactivity .
Comparaison Avec Des Composés Similaires
1-{5-[(4-Butylphenyl)(dimethyl)silyl]pentyl}piperidine can be compared with other piperidine derivatives, such as:
- 1-{5-[(4-Methylphenyl)(dimethyl)silyl]pentyl}piperidine
- 1-{5-[(4-Ethylphenyl)(dimethyl)silyl]pentyl}piperidine
- 1-{5-[(4-Propylphenyl)(dimethyl)silyl]pentyl}piperidine
These compounds share a similar core structure but differ in the substituents attached to the phenyl ring. The unique combination of the butylphenyl and dimethylsilyl groups in this compound may confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
143522-07-0 |
|---|---|
Formule moléculaire |
C22H39NSi |
Poids moléculaire |
345.6 g/mol |
Nom IUPAC |
(4-butylphenyl)-dimethyl-(5-piperidin-1-ylpentyl)silane |
InChI |
InChI=1S/C22H39NSi/c1-4-5-12-21-13-15-22(16-14-21)24(2,3)20-11-7-10-19-23-17-8-6-9-18-23/h13-16H,4-12,17-20H2,1-3H3 |
Clé InChI |
OGTYUMCRBORZQO-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=C(C=C1)[Si](C)(C)CCCCCN2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


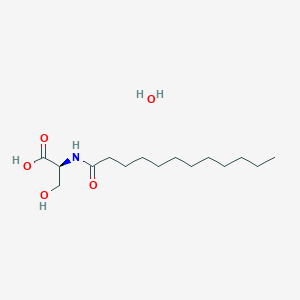
![[(Dichlorostannanediyl)bis(methylene)]bis[dimethyl(phenyl)silane]](/img/structure/B12559490.png)
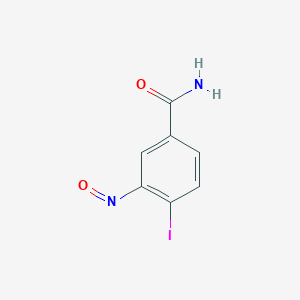
![2-[2-(3,4-Dimethoxyphenyl)ethenyl]-1,3-benzothiazole](/img/structure/B12559500.png)
![1-{[tert-Butyl(dimethyl)silyl]oxy}pent-4-en-2-ol](/img/structure/B12559507.png)

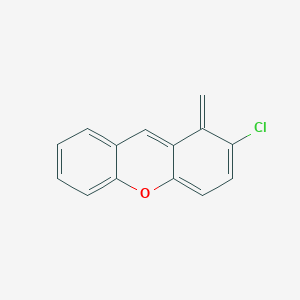

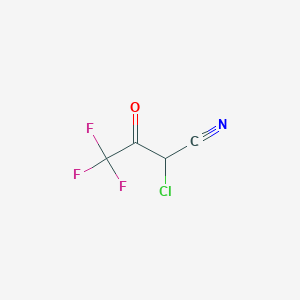
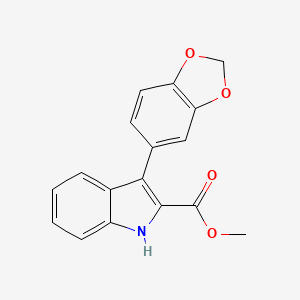
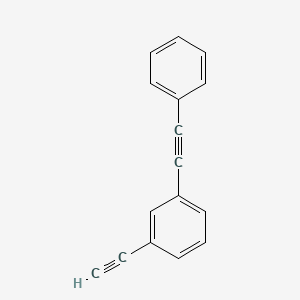
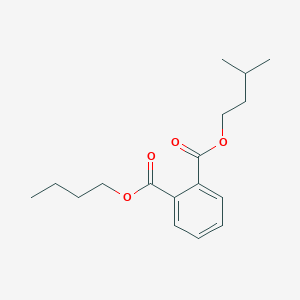
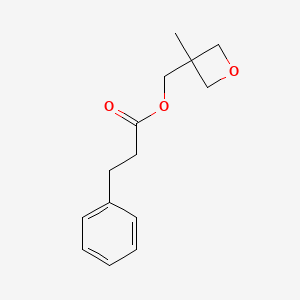
![1,4,7-Tris[(4-ethenylphenyl)methyl]-1,4,7-triazonane](/img/structure/B12559563.png)
